

5-Oxohexanenitrile: A Core Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

[Shanghai, China] – [December 18, 2025] – **5-Oxohexanenitrile**, a versatile bifunctional molecule, is a pivotal building block in the synthesis of a range of agrochemicals. Its unique chemical structure, featuring both a ketone and a nitrile group, allows for diverse reactivity, making it a valuable precursor for various heterocyclic compounds used in crop protection. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **5-oxohexanenitrile** as an agrochemical intermediate, with a focus on its role in the production of pyridine-based pesticides.

Introduction to 5-Oxohexanenitrile

5-Oxohexanenitrile (CAS No. 10412-98-3), also known as 4-acetylbutyronitrile, is a colorless liquid with a molecular formula of C_6H_9NO .^{[1][2]} Its utility in organic synthesis stems from the reactivity of its two functional groups. The ketone allows for reactions such as condensation and cyclization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These properties make it an ideal starting material for the synthesis of substituted pyridines, a class of compounds with broad-spectrum agrochemical activity.^{[3][4]}

Table 1: Physicochemical Properties of **5-Oxohexanenitrile**

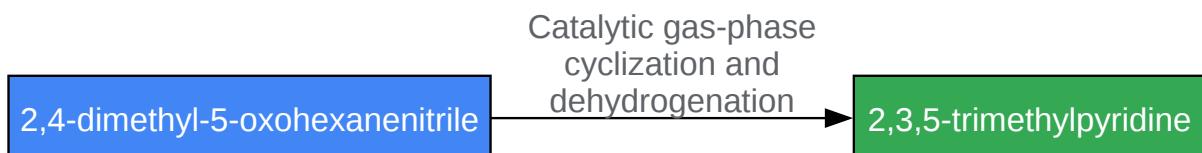
Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO	[1] [2]
Molecular Weight	111.14 g/mol	[1] [2]
CAS Number	10412-98-3	[1] [2]
Appearance	Liquid	[1]
Boiling Point	128-129 °C	[5]
Melting Point	-70 °C	[5]
Purity	98% (typical)	[1]

Synthesis of 5-Oxohexanenitrile and its Derivatives

A primary application of **5-oxohexanenitrile** and its derivatives in the agrochemical industry is the synthesis of substituted pyridines. A key derivative, **2,4-dimethyl-5-oxohexanenitrile**, serves as a direct precursor to 2,3,5-trimethylpyridine (2,3,5-collidine), a valuable intermediate for both pharmaceuticals and agrochemicals.[\[3\]](#)[\[6\]](#)

Synthesis of 2,4-dimethyl-5-oxohexanenitrile

The synthesis of 2,4-dimethyl-5-oxohexanenitrile can be achieved through the reaction of a methyl ketone with an α,β -unsaturated nitrile in the presence of a strong base.[\[3\]](#)


Experimental Protocol: Synthesis of 2,4-dimethyl-5-oxohexanenitrile[\[3\]](#)

- Reactants: Methyl ketone (e.g., acetone), α,β -unsaturated nitrile (e.g., methacrylonitrile), and a strong base catalyst.
- Procedure:
 - A mixture of the methyl ketone and the α,β -unsaturated nitrile is prepared.
 - A catalytically effective amount of a strong base is added to the mixture.
 - The reaction is allowed to proceed under controlled temperature and pressure.

- The resulting **2,4-dimethyl-5-oxohexanenitrile** is isolated and purified. High purity of the nitrile is crucial to avoid the formation of undesirable isomers in subsequent steps.[3]

Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)

2,3,5-Trimethylpyridine is synthesized from **2,4-dimethyl-5-oxohexanenitrile** via catalytic gas-phase cyclization and dehydrogenation.[3] This process involves the intramolecular condensation of the ketone and nitrile functionalities followed by aromatization to form the pyridine ring.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of 2,3,5-trimethylpyridine.

Application of 5-Oxohexanenitrile Derivatives in Agrochemicals

The substituted pyridines derived from **5-oxohexanenitrile** serve as key intermediates in the production of a variety of agrochemicals, including insecticides, herbicides, and fungicides.

Insecticides: The Case of Trimethacarb

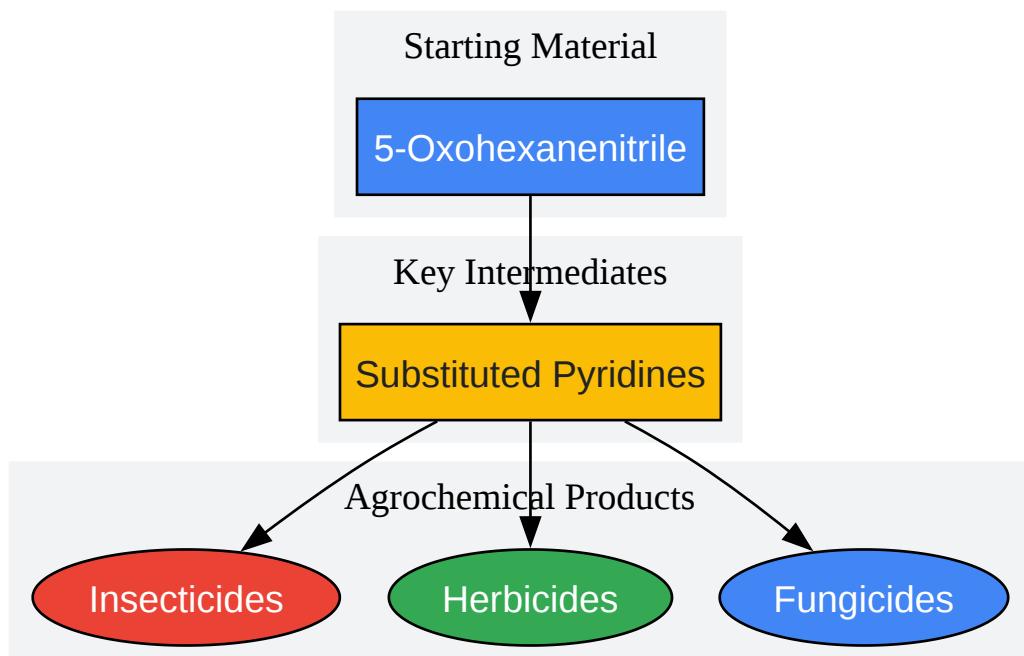
A notable agrochemical derived from a 2,3,5-trimethylpyridine intermediate is the insecticide trimethacarb. Trimethacarb is a mixture of two isomers, with the 2,3,5-trimethylphenyl methylcarbamate isomer being directly linked to the 2,3,5-trimethylpyridine precursor.[3][7] It functions as a cholinesterase inhibitor, exhibiting both stomach and contact activity against a range of insect pests.[3]

The synthesis of this trimethacarb isomer involves a two-step process starting from 2,3,5-trimethylpyridine.

Step 1: Synthesis of 2,3,5-Trimethylphenol

2,3,5-Trimethylpyridine (2,3,5-collidine) can be converted to 2,3,5-trimethylphenol. One documented method involves the isomerization of the more readily available 2,3,6-trimethylphenol using a Lewis acid catalyst like aluminum trihalide.[8][9]

Experimental Protocol: Isomerization of 2,3,6-Trimethylphenol to 2,3,5-Trimethylphenol[9]


- Reactants: 2,3,6-trimethylphenol, aluminum trihalide (e.g., AlCl_3).
- Procedure:
 - 2,3,6-trimethylphenol is reacted in the presence of aluminum trihalide.
 - The reaction mixture undergoes a rearrangement to form 2,3,5-trimethylphenol.
 - The product is then isolated and purified.

Step 2: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate

The final step is the reaction of 2,3,5-trimethylphenol with methyl isocyanate to form the carbamate insecticide.[3]

Experimental Protocol: Synthesis of 2,3,5-Trimethylphenyl Methylcarbamate[3]

- Reactants: 2,3,5-trimethylphenol, methyl isocyanate.
- Procedure:
 - 2,3,5-trimethylphenol is reacted with methyl isocyanate under controlled conditions.
 - The reaction yields 2,3,5-trimethylphenyl methylcarbamate.
 - The product is purified for formulation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-Trimethylpyridine N-oxide | CAS#:74409-42-0 | Chemsoc [chemsoc.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]
- 4. ias.ac.in [ias.ac.in]

- 5. "PRELIMINARY INVESTIGATIONS OF THE EFFECTIVENESS OF TRIMETHACARB AS A B" by R.L. Bruggers, P. Sultana et al. [digitalcommons.unl.edu]
- 6. baranlab.org [baranlab.org]
- 7. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Oxohexanenitrile: A Core Intermediate in Modern Agrochemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084432#5-oxohexanenitrile-as-an-agrochemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com